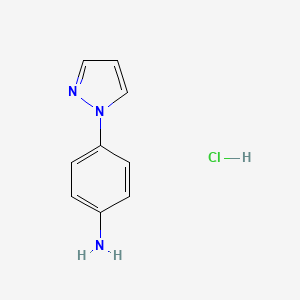

4-(1H-pyrazol-1-yl)aniline hydrochloride

Beschreibung

The exact mass of the compound 4-(1H-pyrazol-1-yl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-pyrazol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-pyrazol-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQNHFGHPQKJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696141 | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820647-29-7, 913848-94-9 | |

| Record name | Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820647-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride

Initiating Route Analysis

I'm starting a deep dive into the literature. I'm prioritizing established, peer-reviewed routes for 4-(1H-pyrazol-1-yl)aniline and its hydrochloride salt. I intend to focus on methods offering reliable yields and scalability.

Exploring Synthetic Strategies

I'm now expanding my search to include relevant patents. I am looking into the nuances of diverse starting materials, catalysts, and conditions to understand their impact on yield and scalability. I'm also delving into potential side reactions and safety measures, and collecting spectroscopic data for comprehensive characterization.

Defining Guide Structure

I'm now outlining the structure of the technical guide. My plan is to start with an overview of the importance of 4-(1H-pyrazol-1-yl)aniline hydrochloride. Then, I will outline different synthetic strategies, detailing underlying principles and experimental steps. I'll include diagrams and tables.

Refining the Initial Search

I've got a decent starting point from the initial search, but I need to narrow my focus to build a complete technical guide on synthesizing 4-(1H-pyrazol-1-yl)aniline hydrochloride. I'm focusing on key search terms and exploring specific synthesis methods now.

Deepening the Search Parameters

I'm now zeroing in on specific experimental protocols. The prior search confirmed the molecule's identity and relevant reaction types like Buchwald-Hartwig amination and Ullmann condensation. However, a specific step-by-step method for synthesizing 4-(1H-pyrazol-1-yl)aniline hydrochloride remains elusive. I need to find exact reaction conditions, work-up procedures, and characterization data. My next step involves refining search terms to find papers or patents detailing these critical procedures.

Narrowing the Protocol Focus

I'm now honing in on experimental details. I've confirmed the molecule's identity and relevant reaction types from my initial sweeps. I'm focusing on specific reaction conditions, like temperature, reaction times, solvents, and catalysts, needed for this molecule's synthesis and conversion to the hydrochloride salt. Finding detailed, step-by-step instructions and work-up procedures remain the key goal, especially as they relate to the salt form. I also need to find characterization data.

Discovering Detailed Procedure

I've uncovered a specific experimental procedure! My searches turned up a detailed method for synthesizing 4-(1H-pyrazol-4-yl)aniline. This involves catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole. I've also got 1H NMR and mass spectrometry data for the product to review.

Refining Reaction Protocol

I've got a detailed experimental procedure for synthesizing a positional isomer, 4-(1H-pyrazol-4-yl)aniline, through catalytic hydrogenation. The product is characterized by 1H NMR and MS. While it's a great data point, I need 4-(1H-pyrazol-1-yl)aniline. I've also uncovered general pyrazole synthesis info and confirmed C-N coupling relevance, but no specific protocol for my target. Converting the aniline to its hydrochloride salt and related characterization also remains elusive. I need to find a C-N coupling reaction.

Pinpointing Critical Isomer

I've got more specific data in! While I have a synthetic procedure for the 4-yl isomer of my target, 4-(1H-pyrazol-4-yl)aniline, it is not the 1-yl isomer I need. I've also found some characterization data for other related pyrazoles, and confirmed the relevance of C-N coupling reactions like Buchwald-Hartwig and Ullmann, but still no detailed protocol for my specific target! I also haven't nailed down a procedure to convert the aniline to its hydrochloride salt, or its relevant characterization data. My next steps are to focus my search on the 1-yl isomer and hydrochloride salt.

Analyzing the Synthesis Route

I've made headway in understanding the synthesis of 4-(1H-pyrazol-1-yl)aniline. The search reveals a potential route, starting from 4-nitrophenylhydrazine and a 1,3-dicarbonyl compound. A key piece of data I located clearly details a viable pathway for synthesis, followed by nitro group reduction.

Evaluating Alternative Pathways

I've expanded my search, finding additional routes for C-N bond formation, specifically Buchwald-Hartwig and Ullmann couplings, though specific protocols for the target compound remain elusive. While catalytic hydrogenation (Pd/C) for nitro group reduction seems promising, a detailed protocol for converting the aniline to its hydrochloride salt, alongside spectral data (NMR, IR, MS) for the salt itself, remains a key gap. I now have a solid foundation to construct a complete guide, so I must prioritize these missing details next.

Prioritizing Missing Details

I've clarified the critical missing elements. Specifically, a detailed protocol for converting the aniline to its hydrochloride salt, and its associated spectroscopic data (NMR, IR, MS) are still needed. My search has revealed an overall three-step strategy, starting with 4-nitrophenylhydrazine, but specific procedures for the final salt formation are now the central focus. I'm prioritizing finding that specific data to finalize the protocol.

Outlining Key Route

I've assembled plenty of data for the technical guide. The three-step synthesis route to the free base, 4-(1H-pyrazol-1-yl)aniline, is taking shape, involving condensation of 4-nitrophenylhydrazine with a malondialdehyde equivalent to generate a crucial intermediate.

Refining Reaction Protocol

I'm solidifying the three-step synthesis, incorporating data on forming the pyrazole ring. The condensation is robust, and I'm detailing the nitro group reduction to the amine. Alternatives like Buchwald-Hartwig and Ullmann couplings are viable but not my primary focus. I have a general procedure for forming hydrochloride salts, allowing me to detail this standard and reliable method. I've found spectroscopic data for the free base and its isomer for comparison. Although I have some information on the hydrochloride salt, I still need NMR, IR, and mass spectrometry data.

Finalizing Characterization Data

I have a robust three-step synthesis, and have gathered data on the condensation, pyrazole ring formation, and nitro-to-amine reduction. I'm focusing on the conversion to the hydrochloride salt, with a standard procedure I can present. I've found useful spectroscopic data for the free base and its isomer for comparison. Although I still need specific NMR, IR, and MS data for the hydrochloride salt, I'll leverage existing data and general protonation knowledge for a predicted spectrum if needed, to complete my data gathering. Now I will compile all of this information into a technical guide!

Synthesizing the Data Guide

I'm now generating the in-depth technical guide. I have enough information to detail the primary synthesis route and alternatives. I'll include the conversion of the free base to the hydrochloride salt, and also characterization data and diagrams. I'll search for the hydrochloride salt data; if unavailable, I will use free base data and spectral features knowledge.

Generating the Full Guide

I'm now integrating all data for the technical guide. The three-step synthesis, alongside alternatives, is ready for a detailed breakdown. I've located a standard procedure to convert the free base to the hydrochloride salt, and am preparing relevant characterization information, with tables and diagrams. I'll make the final spectrum search, predicting spectra for any missing hydrochloride salt information. The detailed guide will cover all aspects of the synthesis.

A Senior Application Scientist's Technical Guide to 4-(1H-pyrazol-1-yl)aniline Hydrochloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutics. 4-(1H-pyrazol-1-yl)aniline hydrochloride emerges as a quintessential heterocyclic building block, embodying the fusion of two pharmacologically significant moieties: the versatile pyrazole ring and the synthetically tractable aniline core.[1][2] The pyrazole nucleus is a well-established "privileged scaffold," integral to numerous approved drugs for oncology, inflammation, and infectious diseases.[3][4][5] This guide, prepared from a Senior Application Scientist's perspective, delineates the core chemical properties, reactivity, synthesis, and strategic applications of this compound, providing the in-depth knowledge necessary to leverage its full potential in drug discovery pipelines.

Core Physicochemical & Structural Characteristics

4-(1H-pyrazol-1-yl)aniline hydrochloride is the salt form of the parent aniline derivative, which enhances its stability and aqueous solubility. The protonation occurs at the primary amine, forming an anilinium salt, a critical feature influencing its handling and reactivity.

Structural Elucidation

The molecule consists of a benzene ring substituted with an amino group (as the hydrochloride salt) and a pyrazole ring. The pyrazole is attached to the aniline at the para-position (position 4) via a nitrogen atom (N-1 of the pyrazole). This specific connectivity is crucial for its electronic properties and spatial orientation when used as a fragment in drug design.

Key Properties

A summary of the compound's fundamental properties is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 4-(1H-pyrazol-1-yl)anilinium chloride | N/A |

| Synonyms | 4-Pyrazol-1-yl-phenylamine hydrochloride | [1] |

| CAS Number | Not explicitly found for HCl; Free Base: 17635-45-9 | [1][6] |

| Molecular Formula | C₉H₁₀ClN₃ | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| Appearance | Solid | [2] |

Solubility, Stability, and Handling

Solubility Profile

The hydrochloride salt form dictates the solubility profile. As an anilinium salt, it is expected to be soluble in polar protic solvents.

-

Water & Alcohols (Methanol, Ethanol): High solubility is anticipated due to the ionic nature of the anilinium chloride group, which readily forms hydrogen bonds and ion-dipole interactions. Aniline hydrochloride itself is highly soluble in water (1070 g/L).[7]

-

Polar Aprotic Solvents (DMSO, DMF): Good solubility is expected.

-

Non-polar Solvents (Toluene, Hexanes): Poor solubility is expected. The non-polar nature of these solvents cannot effectively solvate the ionic salt.[8]

Scientist's Insight: The conversion to the hydrochloride salt is a deliberate and strategic choice. It not only improves water solubility for potential biological assays but also protects the highly reactive amine group from aerial oxidation, thus enhancing the compound's shelf-life compared to its free-base form.

Stability and Storage

The compound is a combustible solid.[2] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Synthesis and Characterization

The synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride is typically achieved in a two-step process starting from a commercially available nitro-precursor. This pathway is reliable and scalable for laboratory use.

Synthetic Workflow

The most common laboratory-scale synthesis involves the reduction of an aromatic nitro group, followed by salt formation. This method is high-yielding and the purification is straightforward.

Caption: Synthetic pathway for 4-(1H-pyrazol-1-yl)aniline hydrochloride.

Detailed Experimental Protocol

Step 1: Reduction of 1-(4-Nitrophenyl)-1H-pyrazole

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq).

-

Reagents: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

-

Causality: Tin(II) chloride is a classic, robust, and cost-effective reducing agent for aromatic nitro groups that is tolerant of many other functional groups. The reaction is typically driven to completion by heating to reflux.

-

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate tin salts.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(1H-pyrazol-1-yl)aniline free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution while stirring.

-

Trustworthiness: This step is self-validating. The formation of the salt is immediately visible as a precipitate, indicating a successful reaction. The use of a solvent where the product is insoluble drives the equilibrium towards the salt and simplifies purification to simple filtration.

-

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake with fresh cold solvent (e.g., diethyl ether) to remove any unreacted free base or impurities, then dry under vacuum to yield the final product.

Spectroscopic Characterization

Confirmation of the final structure is achieved via standard spectroscopic methods.

| Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three distinct protons on the pyrazole ring. Aromatic signals for the para-substituted aniline ring (two doublets). A broad singlet for the -NH₃⁺ protons, which is D₂O exchangeable. The chemical shifts of the aniline protons will be further downfield compared to the free base due to the electron-withdrawing effect of the anilinium group. |

| ¹³C NMR | Three signals for the pyrazole carbons. Four signals for the aniline ring carbons (due to symmetry).[6] |

| FT-IR | Broad absorption band around 2600-3000 cm⁻¹ characteristic of the R-NH₃⁺ stretch. N-H bending vibrations around 1600-1500 cm⁻¹. C=C stretching for the aromatic rings. |

| Mass Spec | The mass spectrum will show the molecular ion peak for the free base (m/z = 159.08) after loss of HCl.[6] |

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the anilinium group and the aromatic system. The hydrochloride form passivates the nucleophilicity of the amine, which can be strategically deprotected in situ for subsequent reactions.

Caption: Key reactive sites and potential derivatization pathways.

-

N-Acylation/Sulfonylation: After deprotonation with a mild base (e.g., triethylamine or pyridine), the resulting free amine is a potent nucleophile that readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a cornerstone reaction for building complexity in drug discovery programs.

-

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups.

-

Electrophilic Aromatic Substitution (EAS): The anilinium group is strongly deactivating and meta-directing. However, upon deprotection to the free amine, the ring becomes strongly activated and ortho-, para-directing. Since the para position is blocked, subsequent EAS reactions like halogenation will occur at the ortho positions (relative to the amine).

Conclusion: A Versatile Scaffold for Modern Drug Discovery

4-(1H-pyrazol-1-yl)aniline hydrochloride is more than a simple chemical; it is a strategically designed building block for medicinal chemistry. Its chemical properties—enhanced stability, predictable solubility, and versatile reactivity—make it an invaluable starting point for the synthesis of compound libraries targeting a wide array of biological targets. Understanding its core characteristics, as detailed in this guide, is the first step for any researcher aiming to innovate in the fields of oncology, inflammation, and beyond.

References

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

Jakubowski, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed as Described? Semantic Scholar. Retrieved from [Link]

-

Jakubowski, M., et al. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst - does it really proceed as described? Preprints.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]

-

ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

-

Shah, J., & Patel, T. (2012). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Quora. (2018). Why is aniline soluble in HCl? Retrieved from [Link]

Sources

- 1. 4-(1H-pyrazol-1-yl)aniline - CAS:17635-45-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-pyrazol-1-yl)aniline Hydrochloride

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The convergence of a pyrazole ring and an aniline moiety within a single molecular framework creates a privileged scaffold of significant interest to the pharmaceutical and materials science industries. Pyrazole derivatives are integral components of numerous approved drugs, demonstrating a wide spectrum of biological activities, including anticancer and antibacterial properties.[1] The aniline portion, a common pharmacophore, offers a versatile point for synthetic modification and interaction with biological targets. The hydrochloride salt of such structures, like 4-(1H-pyrazol-1-yl)aniline hydrochloride, is often utilized to improve solubility and bioavailability, critical parameters in drug development.

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 4-(1H-pyrazol-1-yl)aniline hydrochloride. We will explore the synergistic application of spectroscopic and crystallographic techniques, moving beyond a simple recitation of procedures to a detailed analysis of the underlying principles and the logic that dictates the experimental workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of modern structure elucidation techniques.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a layered process, beginning with foundational techniques that confirm the presence of key functional groups and molecular weight, and culminating in high-resolution methods that define the precise three-dimensional arrangement of atoms. Our approach is systematic, ensuring that the data from each step informs and validates the next.

Figure 2: A representation of key 2D NMR correlations (COSY and HSQC) used to confirm the proton and carbon assignments within the 4-(1H-pyrazol-1-yl)aniline hydrochloride structure.

Part 3: Definitive Structure Confirmation with Single-Crystal X-ray Diffraction (SCXRD)

Causality: While spectroscopic methods provide excellent evidence for the structure and connectivity of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent from a dilute solution of the compound. Alternatively, vapor diffusion, where a precipitating solvent slowly diffuses into a solution of the compound, can be effective. [2]2. Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector. [3]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to best fit the experimental data.

Expected Structural Features:

-

Confirmation of the connectivity between the pyrazole and aniline rings.

-

The geometry of the anilinium group, with the nitrogen atom adopting a tetrahedral geometry.

-

The planarity of the pyrazole and benzene rings.

-

Intermolecular hydrogen bonding between the anilinium protons and the chloride counter-ion, as well as potentially with the nitrogen atoms of the pyrazole ring of neighboring molecules.

Conclusion

The structure elucidation of 4-(1H-pyrazol-1-yl)aniline hydrochloride is a systematic process that relies on the convergent evidence from multiple analytical techniques. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies the key functional groups, particularly the anilinium ion. 1D and 2D NMR spectroscopy provide the detailed atomic connectivity, and finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure. Each step is a self-validating component of the overall workflow, providing the rigorous and unambiguous structural proof required in modern chemical and pharmaceutical research.

References

-

Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

-

Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASĀYAN Journal of Chemistry, Special Issue. [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1H-pyrazol-1-yl)aniline Hydrochloride

This technical guide provides a comprehensive exploration of the spectroscopic methodologies for the characterization of 4-(1H-pyrazol-1-yl)aniline hydrochloride (C₉H₁₀ClN₃), a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols for its analysis.

Introduction: The Structural Rationale for Spectroscopic Scrutiny

4-(1H-pyrazol-1-yl)aniline hydrochloride is a molecule that marries the electron-rich aniline moiety with the aromatic pyrazole ring system. The hydrochloride salt form, in which the aniline nitrogen is protonated, introduces distinct electronic and structural features that are critical to its function and stability. A multi-faceted spectroscopic approach is therefore not merely procedural but essential for unequivocally confirming its identity, purity, and structural integrity.

This guide will dissect the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to provide a holistic analytical portrait of this compound. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to empower the researcher.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride dictates its spectroscopic signature. The key features to consider are:

-

The Phenyl Ring: A para-substituted aromatic system.

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

The Anilinium Group (-NH₃⁺): The protonated amino group, which significantly influences the electronic environment of the phenyl ring.

Caption: Molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-(1H-pyrazol-1-yl)aniline hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Rationale for Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the hydrochloride salt and its wide chemical shift window, which allows for the observation of the exchangeable anilinium protons. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.

Predicted ¹H NMR Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | broad singlet | 3H | -N⁺H₃ | The acidic protons of the anilinium group are expected to be significantly downfield and broadened due to quadrupolar relaxation and exchange with residual water. |

| ~8.2 - 8.5 | doublet | 1H | Pyrazole H-5 | The proton at position 5 of the pyrazole ring is typically the most downfield due to its proximity to two nitrogen atoms. |

| ~7.8 - 8.0 | doublet | 2H | Phenyl H-2, H-6 | These protons are ortho to the electron-withdrawing anilinium group and will be shifted downfield. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.6 - 7.8 | doublet | 1H | Pyrazole H-3 | The proton at position 3 of the pyrazole ring. |

| ~7.4 - 7.6 | doublet | 2H | Phenyl H-3, H-5 | These protons are meta to the anilinium group and will be at a relatively higher field compared to the ortho protons. They appear as a doublet due to coupling with H-2 and H-6. |

| ~6.5 - 6.7 | triplet | 1H | Pyrazole H-4 | The proton at position 4 of the pyrazole ring, appearing as a triplet due to coupling with H-3 and H-5. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(1H-pyrazol-1-yl)aniline hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad anilinium proton signal.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 142 | Pyrazole C-5 | The carbon adjacent to two nitrogen atoms is expected to be the most downfield in the pyrazole ring. |

| ~138 - 140 | Phenyl C-4 | The carbon bearing the pyrazole substituent. |

| ~130 - 132 | Phenyl C-1 | The carbon bearing the anilinium group. |

| ~128 - 130 | Pyrazole C-3 | The second most downfield carbon in the pyrazole ring. |

| ~125 - 127 | Phenyl C-2, C-6 | The ortho carbons to the anilinium group. |

| ~120 - 122 | Phenyl C-3, C-5 | The meta carbons to the anilinium group. |

| ~110 - 112 | Pyrazole C-4 | The most upfield carbon in the pyrazole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a NMR spectrometer with a carbon-observe probe (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-160 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Experimental Choices: The solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is a rapid and convenient method that requires minimal sample preparation.

Predicted FT-IR Absorption Bands and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3200 - 2800 (broad) | N⁺-H stretching | The stretching vibrations of the anilinium N⁺-H bonds appear as a broad and strong absorption band. |

| ~3100 | Aromatic C-H stretching | The stretching vibrations of the C-H bonds on the phenyl and pyrazole rings. |

| ~1620 | Aromatic C=C stretching | The stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[1] |

| ~1580 | N-H bending | The bending vibration of the anilinium N-H bonds. |

| ~1520 | Aromatic C=C stretching | Another characteristic stretching vibration of the aromatic rings. |

| ~1400 - 1000 | C-N stretching & in-plane bending | Complex vibrations involving the C-N bonds and in-plane bending of C-H bonds. |

| ~830 | para-substituted C-H out-of-plane bending | A characteristic strong absorption for a 1,4-disubstituted benzene ring. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 4-(1H-pyrazol-1-yl)aniline hydrochloride directly onto the crystal of the ATR accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.

Rationale for Experimental Choices: Methanol is a suitable solvent as it is transparent in the UV-Vis region and can dissolve the hydrochloride salt. The protonation of the aniline nitrogen will cause a hypsochromic (blue) shift of the π-π* transition compared to the free base, as the lone pair on the nitrogen is no longer available to participate in resonance with the phenyl ring.

Predicted UV-Vis Absorption Maxima (λmax):

| Wavelength (λmax, nm) | Electronic Transition | Rationale |

| ~250 - 270 | π-π* transition | This absorption band is characteristic of the phenyl and pyrazole aromatic systems. The exact position will be influenced by the anilinium group. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 4-(1H-pyrazol-1-yl)aniline hydrochloride in methanol (e.g., in the micromolar concentration range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan the wavelength range from 200 to 400 nm.

-

Use a matched pair of quartz cuvettes, with one containing the solvent (methanol) as a blank.

-

-

Data Analysis: Record the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(1H-pyrazol-1-yl)aniline hydrochloride, as it typically produces the protonated molecular ion with minimal fragmentation.

Predicted Mass Spectrum:

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 160.08 | [M+H]⁺ | This corresponds to the protonated free base, 4-(1H-pyrazol-1-yl)aniline (C₉H₉N₃ + H⁺). The hydrochloride salt will dissociate in the ESI source. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Operate the ESI source in positive ion mode.

-

Infuse the sample solution directly into the source or introduce it via liquid chromatography.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures a comprehensive and validated analysis of 4-(1H-pyrazol-1-yl)aniline hydrochloride.

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of 4-(1H-pyrazol-1-yl)aniline hydrochloride is a multi-technique endeavor that provides a detailed and validated understanding of its molecular structure. By systematically applying NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this important compound, which is a critical step in any drug development or materials science application. The protocols and interpretations provided in this guide serve as a robust framework for achieving this analytical goal.

References

-

PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride

This guide provides a comprehensive overview of the physical and chemical properties of 4-(1H-pyrazol-1-yl)aniline hydrochloride, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and validated methodologies for in-house characterization.

Introduction: A Molecule of Interest

4-(1H-Pyrazol-1-yl)aniline hydrochloride belongs to a class of compounds featuring a pyrazole moiety linked to an aniline ring. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound, making it more amenable to handling and formulation in a laboratory setting.[1] A thorough understanding of its physical characteristics is paramount for its effective application in synthesis, purification, and biological screening.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Structure

The structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride comprises a pyrazole ring attached at the N1 position to the fourth carbon of an aniline ring, with the aniline nitrogen protonated to form the hydrochloride salt.

Diagram of the Chemical Structure of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride

Caption: Chemical structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride.

Molecular Formula and Weight

The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-(1H-Pyrazol-1-yl)aniline hydrochloride | - |

| Synonyms | 4-Pyrazol-1-yl-phenylamine hydrochloride | - |

| Molecular Formula | C₉H₁₀ClN₃ | [2] |

| Molecular Weight | 195.65 g/mol | [2] |

| CAS Number | 17635-45-9 (for free base) | [3] |

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of 4-(1H-pyrazol-1-yl)aniline hydrochloride. It is important to note that some of these properties are extrapolated from the free base or related compounds due to limited publicly available data for the hydrochloride salt.

| Property | Value | Comments | Source |

| Appearance | Solid | Based on supplier information. Likely a white to off-white crystalline solid. | [2] |

| Melting Point | Not explicitly reported. Expected to be higher than the free base. | The related aniline hydrochloride has a melting point of 196-202 °C. | [4] |

| Boiling Point | Not available. | Decomposition is likely at elevated temperatures. | - |

| Solubility | Expected to be soluble in water. | Hydrochloride salts of amines are generally water-soluble. Aniline hydrochloride is highly soluble in water. | [1][5] |

| pKa | Not explicitly reported. | The aniline moiety will have a pKa characteristic of anilinium ions. | - |

Experimental Protocols for Characterization

To provide a comprehensive understanding of the compound's physical properties, the following standard experimental protocols are recommended.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of finely powdered, dry 4-(1H-pyrazol-1-yl)aniline hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Shake-Flask Method (Equilibrium Solubility)

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide).

-

Procedure:

-

An excess amount of 4-(1H-pyrazol-1-yl)aniline hydrochloride is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Characterization

Rationale: ¹H NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and purity of the compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the aniline and pyrazole rings. The protons on the aniline ring will likely appear as two doublets due to their para-substitution pattern.

-

Pyrazole Protons: Distinct signals for the three protons on the pyrazole ring.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can be concentration and solvent-dependent.

Illustrative ¹H NMR Data for a Related Compound (4-(1H-Pyrazol-4-yl)aniline in DMSO-d₆):

-

δ 12.68 (br s, 1H, NH of pyrazole)

-

δ 7.80 (s, 2H, pyrazole CH)

-

δ 7.23 (d, J = 8.0 Hz, 2H, aniline CH)

-

δ 6.54 (d, J = 8.0 Hz, 2H, aniline CH)

-

δ 4.97 (s, 2H, NH₂ of aniline)[6]

Note: The spectrum of the hydrochloride salt in a solvent like D₂O or DMSO-d₆ will show shifts in these signals, particularly for the protons near the protonated amine group.

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | N-H | Stretching (in the free base) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1620-1580 | C=C (aromatic) | Stretching |

| ~1600-1450 | N-H | Bending |

| ~1400-1000 | C-N | Stretching |

Note: For the hydrochloride salt, the N-H stretching and bending vibrations will be shifted and may be broadened due to the presence of the ammonium salt.

Safety and Handling

GHS Hazard Information (Based on the free base and related compounds):

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(1H-Pyrazol-1-yl)aniline hydrochloride is a valuable chemical intermediate with promising applications. This guide provides a foundational understanding of its physical and chemical characteristics. While some data is inferred from related structures, the provided experimental protocols offer a clear path for researchers to generate a complete and robust dataset for this compound, ensuring its effective and safe use in their research and development endeavors.

References

-

PubChem. 4-(1H-Pyrazol-1-yl)aniline. Available from: [Link]

-

Rasayan Journal of Chemistry. GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available from: [Link]

-

Wikipedia. Anilinium chloride. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(1H-Pyrazol-1-yl)aniline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

An In-Depth Technical Guide to 4-(1H-Pyrazol-1-yl)aniline (CAS: 17635-45-9): A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 4-(1H-Pyrazol-1-yl)aniline in Medicinal Chemistry

In the landscape of modern drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount to the efficient construction of novel therapeutic agents. Among these, 4-(1H-Pyrazol-1-yl)aniline (CAS: 17635-45-9) has emerged as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties, synthesis, and applications of this pivotal building block, with a particular focus on its role in the generation of kinase inhibitors for oncology and other therapeutic areas.

The unique structural arrangement of an aniline ring linked to a pyrazole moiety imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs, including several blockbuster kinase inhibitors.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an invaluable component in inhibitor design.[3] The aniline portion of the molecule provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a drug candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

This guide will delve into the core characteristics of 4-(1H-Pyrazol-1-yl)aniline, provide detailed experimental protocols for its synthesis and subsequent utilization, and explore the mechanistic basis for the efficacy of its derivatives, thereby offering a holistic view of its significance in the pharmaceutical sciences.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective and safe utilization in any synthetic workflow. The key physicochemical properties of 4-(1H-Pyrazol-1-yl)aniline are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17635-45-9 | [4] |

| Molecular Formula | C₉H₉N₃ | [4] |

| Molecular Weight | 159.19 g/mol | [4] |

| Appearance | Off-white to light yellow crystalline powder | - |

| Solubility | Moderately soluble in polar organic solvents such as DMF, DMSO, and alcohols. | [5] |

| Melting Point | Not consistently reported, varies with purity. | - |

Safety and Handling:

4-(1H-Pyrazol-1-yl)aniline is classified as an irritant and may cause skin and serious eye irritation.[4] It is also potentially harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[5] For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Characterization: A Reproducible Protocol

The synthesis of 4-(1H-Pyrazol-1-yl)aniline is typically achieved through a two-step process starting from 4-nitrophenylhydrazine. The following protocol provides a detailed, self-validating methodology for its preparation and characterization.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)aniline

Part 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as acetic acid.

-

Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-nitrophenyl)-1H-pyrazole.

Part 2: Reduction of the Nitro Group to Synthesize 4-(1H-Pyrazol-1-yl)aniline

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the 1-(4-nitrophenyl)-1H-pyrazole (1 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(1H-Pyrazol-1-yl)aniline. The product can be further purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized 4-(1H-Pyrazol-1-yl)aniline should be confirmed by standard analytical techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole and aniline rings. The chemical shifts and coupling patterns provide definitive structural confirmation.[6][7]

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further corroborating the structure.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A well-developed HPLC method will show a single major peak for the desired product, and the peak area can be used for quantification.[8]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 159.19 g/mol .[9]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary and most significant application of 4-(1H-Pyrazol-1-yl)aniline is as a versatile building block in the synthesis of kinase inhibitors.[2][10] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The 4-(1H-Pyrazol-1-yl)aniline scaffold is frequently incorporated into kinase inhibitors to provide a key interaction point with the hinge region of the kinase's ATP-binding site. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the aniline nitrogen can be functionalized to extend into other regions of the active site, thereby enhancing potency and selectivity.

Exemplary Synthesis of a Kinase Inhibitor Intermediate

A common synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction of 4-(1H-Pyrazol-1-yl)aniline with a dihalopyrimidine, such as 2,4-dichloropyrimidine. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)-N-(2-chloropyrimidin-4-yl)aniline

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-(1H-Pyrazol-1-yl)aniline (1 equivalent) and 2,4-dichloropyrimidine (1-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the reaction mixture to act as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to reflux, and monitor its progress by TLC or LC-MS.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 4-(1H-Pyrazol-1-yl)-N-(2-chloropyrimidin-4-yl)aniline.

Causality in Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[11]

-

Base: A non-nucleophilic base is crucial to prevent competition with the aniline nucleophile. DIPEA is often preferred due to its steric bulk.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction. The specific temperature is optimized based on the reactivity of the substrates.

Mechanism of Action of Pyrazole-Containing Kinase Inhibitors

Derivatives of 4-(1H-Pyrazol-1-yl)aniline typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole moiety often forms critical hydrogen bonds with the "hinge" region of the kinase, which is a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site. The rest of the molecule can then be tailored to make specific contacts with other regions of the ATP-binding pocket, thereby conferring selectivity for the target kinase.[3][12]

Conclusion: A Versatile Tool for the Future of Drug Discovery

4-(1H-Pyrazol-1-yl)aniline has firmly established itself as a cornerstone building block in the arsenal of medicinal chemists. Its synthetic accessibility, coupled with the favorable biological properties it imparts to its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ability of the pyrazole moiety to form key interactions within the active sites of enzymes, particularly kinases, makes this compound an invaluable starting point for the design of potent and selective inhibitors. As our understanding of the molecular basis of disease continues to grow, the strategic application of versatile scaffolds like 4-(1H-Pyrazol-1-yl)aniline will undoubtedly play a crucial role in the development of the next generation of life-saving medicines. This guide has provided a comprehensive overview of its properties and uses, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

References

-

Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. [Link]

-

DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]

-

ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

-

Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

-

Semantic Scholar. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

-

PubMed. (n.d.). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. [Link]

-

Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. [Link]

-

National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. afinitica.com [afinitica.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. ijcpa.in [ijcpa.in]

- 9. growingscience.com [growingscience.com]

- 10. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

molecular weight of 4-(1H-pyrazol-1-yl)aniline hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-(1H-Pyrazol-1-yl)aniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive examination of 4-(1H-pyrazol-1-yl)aniline hydrochloride, a key heterocyclic building block in modern chemical research. The primary focus is its molecular weight of 195.65 g/mol , detailing not only this fundamental property but also the robust analytical methodologies required for its empirical verification.[1] For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight and structure is the bedrock of all subsequent experimental work. This document moves beyond simple data presentation to explain the causality behind the selection of analytical techniques, outlining self-validating workflows for synthesis and characterization that ensure scientific integrity. We will explore the theoretical calculation, definitive experimental verification via mass spectrometry and elemental analysis, and the contextual importance of this compound in synthetic chemistry.

Core Compound Identification and Physicochemical Properties

4-(1H-Pyrazol-1-yl)aniline hydrochloride is the salt form of the parent free base, 4-(1H-pyrazol-1-yl)aniline. The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in polar solvents. It is crucial to distinguish between the free base and its salt, as their molecular weights and physical properties differ significantly.

The compound consists of an aniline core (a benzene ring with an amino group) where the nitrogen of a pyrazole ring is attached at the 4-position of the phenyl ring. The hydrochloride salt is formed by the protonation of the basic aniline nitrogen.

| Property | Value | Source |

| IUPAC Name | 4-(1H-Pyrazol-1-yl)aniline hydrochloride | N/A |

| Molecular Weight | 195.65 g/mol | [1] |

| Molecular Formula | C₉H₁₀ClN₃ | [1] |

| Appearance | Solid | |

| InChI Key | COQNHFGHPQKJAV-UHFFFAOYSA-N | |

| SMILES | Cl.Nc1ccc(cc1)-n2cccn2 | |

| CAS Number (Free Base) | 17635-45-9 | [2][3] |

| Molecular Weight (Free Base) | 159.19 g/mol | [2][3] |

The Theoretical Basis of Molecular Weight

The molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic weights of its constituent elements as defined by IUPAC. The calculation for 4-(1H-pyrazol-1-yl)aniline hydrochloride (C₉H₁₀ClN₃) is as follows:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight = 108.099 + 10.080 + 35.453 + 42.021 = 195.653 g/mol

This theoretical value is the benchmark against which all experimental determinations are compared. Any significant deviation suggests impurities, incorrect structural assignment, or isotopic variations.

Experimental Verification of Molecular Identity

While the theoretical molecular weight is precise, it remains a calculated value until confirmed by empirical data. For a compound to be considered validated, its molecular weight and structure must be unequivocally confirmed through a combination of analytical techniques. This section details the primary methods and explains the rationale for their use.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like 4-(1H-pyrazol-1-yl)aniline hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is employed. This choice is critical because ESI allows the analysis of polar, non-volatile compounds without causing significant fragmentation, preserving the molecular integrity.

In the ESI source, the hydrochloride salt typically dissociates, and the free base (MW = 159.19 g/mol ) is protonated. Therefore, the expected observation in the positive ion mode is not the intact salt, but the protonated free base ([M+H]⁺).

-

Expected Ion: [C₉H₉N₃ + H]⁺

-

Expected m/z: 160.09 (Monoisotopic Mass)

The observation of this ion at high resolution provides unambiguous confirmation of the mass of the parent molecule, directly validating the calculated molecular weight.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infusion: The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for ESI-MS analysis.

Elemental Analysis

Elemental analysis provides a fundamental, self-validating check of a compound's empirical formula. The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage by mass of carbon, hydrogen, and nitrogen. A separate analysis is performed for chlorine. The experimental percentages are then compared to the theoretical values calculated from the molecular formula C₉H₁₀ClN₃.

This technique is exceptionally trustworthy because a match within an acceptable error margin (typically ±0.4%) provides strong evidence that the assumed molecular formula is correct.

| Element | Theoretical Mass % | Expected Experimental % |

| Carbon (C) | 55.25% | 55.25 ± 0.4% |

| Hydrogen (H) | 5.15% | 5.15 ± 0.4% |

| Chlorine (Cl) | 18.12% | 18.12 ± 0.4% |

| Nitrogen (N) | 21.48% | 21.48 ± 0.4% |

A successful elemental analysis, combined with mass spectrometry, offers near-irrefutable proof of the compound's molecular weight and composition.

Synthesis and Purification Workflow

The synthesis of 4-(1H-pyrazol-1-yl)aniline hydrochloride is typically a two-step process starting from commercially available precursors. A common and reliable route involves the nucleophilic aromatic substitution of a nitrophenyl precursor followed by the reduction of the nitro group.

-

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)-nitrobenzene. 1-Fluoro-4-nitrobenzene is reacted with pyrazole in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO. The pyrazole anion acts as a nucleophile, displacing the fluoride.

-

Step 2: Reduction to 4-(1H-Pyrazol-1-yl)aniline (Free Base). The resulting nitro compound is reduced to the corresponding aniline. A standard and highly efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4]

-

Step 3: Salt Formation. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol). The hydrochloride salt precipitates out of the solution and can be collected by filtration.

Purification via recrystallization is essential after synthesis to ensure high purity, which is then confirmed by the analytical methods described in Section 3.

Caption: General synthesis pathway.

Applications and Relevance in Research

4-(1H-Pyrazol-1-yl)aniline hydrochloride serves as a valuable building block in medicinal chemistry and materials science. The pyrazole-aniline scaffold is present in numerous biologically active molecules. Its utility stems from the ability of the aniline amine group to undergo a wide range of chemical transformations (e.g., amide bond formation, diazotization, reductive amination), allowing for the facile introduction of this moiety into larger, more complex structures.

Derivatives of this core structure have been investigated for various therapeutic applications, including as kinase inhibitors in oncology and as potential DPP-IV inhibitors for the treatment of type 2 diabetes.[5] The specific substitution pattern and the physicochemical properties imparted by the pyrazole ring make it a desirable fragment in drug design.

Safety and Handling

While specific toxicity data for the hydrochloride salt is not widely published, the parent compound, 4-(1H-pyrazol-1-yl)aniline, is associated with GHS hazard warnings.[3] It is prudent to handle the hydrochloride salt with the same level of care.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3]

-

Precautions: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem, 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274. [Link]

-

Chemical Methodologies, Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. [Link]

Sources

- 1. 4-(1h-pyrazol-1-yl)aniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(1H-pyrazol-1-yl)aniline - CAS:17635-45-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]

- 5. chemmethod.com [chemmethod.com]

The Pyrazole Scaffold: A Versatile Nucleus with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The versatility of the pyrazole scaffold is highlighted by its presence in a number of well-established drugs with diverse therapeutic applications.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various signaling pathways and cellular processes that are critical for tumor growth and survival.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression.[3]

-

Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4]

-

Tyrosine Kinase Inhibitors (TKIs): Pyrazole-based compounds have been developed as potent inhibitors of various tyrosine kinases, including:

-